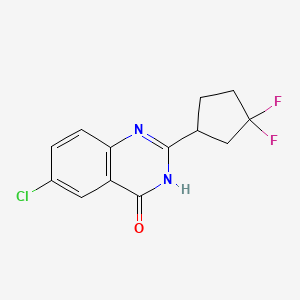![molecular formula C18H14N4OS B7356685 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B7356685.png)
2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains a triazole and quinoline ring. It is a potent inhibitor of various enzymes and has shown promising results in treating several diseases.
Mecanismo De Acción
The mechanism of action of 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is based on its ability to inhibit the activity of various enzymes. It works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the growth and proliferation of cancer cells or bacteria, or an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. In cancer cells, it leads to a decrease in the growth and proliferation of cancer cells. In Alzheimer's disease, it leads to an increase in the levels of acetylcholine in the brain, which improves cognitive function. In bacterial infections, it leads to a decrease in the synthesis of bacterial cell walls, which leads to the death of the bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol in lab experiments are its potent inhibitory activity against various enzymes and its potential applications in various fields. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
The future directions for 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol include further studies on its potential applications in treating cancer, Alzheimer's disease, and bacterial infections. It also includes the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent inhibitors of various enzymes.
Métodos De Síntesis
The synthesis of 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is a multistep process that involves the reaction of several reagents. The most common method for synthesizing this compound is by the reaction of 6-chloroquinoline-3-carbaldehyde with 2-mercapto-1H-1,2,4-triazole in the presence of a base. The resulting intermediate is then reacted with phenol in the presence of a catalyst to give the final product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol has been extensively studied for its potential applications in various fields. It has shown promising results in treating cancer, Alzheimer's disease, and bacterial infections. In cancer research, this compound has been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In bacterial infections, it has been shown to inhibit the activity of various enzymes that are involved in the synthesis of bacterial cell walls.
Propiedades
IUPAC Name |
2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-16-6-2-1-5-14(16)17-20-18(22-21-17)24-11-12-7-8-15-13(10-12)4-3-9-19-15/h1-10,23H,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYKUALGJDQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SCC3=CC4=C(C=C3)N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B7356605.png)

![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one](/img/structure/B7356649.png)
![1-[[3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B7356655.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid](/img/structure/B7356661.png)
![4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid](/img/structure/B7356672.png)

![2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356683.png)
![4-cyclopropyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356691.png)
![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)